PF-6274484

概要

説明

PF-6274484は、上皮成長因子受容体(EGFR)の強力な阻害剤です。 野生型および変異型のEGFR、特にL858R/T790M変異に対して高い親和性と特異性を示すことが知られています 。 この化合物は、様々な腫瘍細胞における上皮成長因子受容体の自己リン酸化を阻害する上で大きな可能性を示しています .

科学的研究の応用

Efficacy in Cancer Models

Extensive preclinical studies have demonstrated the efficacy of PF-6274484 in various cancer cell lines. For instance, it has shown IC50 values of 0.14 nM for EGFR-L858R/T790M and 0.18 nM for wild-type EGFR, indicating its potential effectiveness even in resistant tumor types . In vivo studies using xenograft models have revealed that this compound significantly reduces tumor size compared to control groups, highlighting its therapeutic potential against EGFR-driven cancers.

Proteomic Profiling

Recent research employed activity-based protein profiling (ABPP) combined with stable isotope labeling by amino acids in cell culture (SILAC) to identify the specific protein targets of this compound. This approach revealed that this compound not only inhibits EGFR but also interacts with other kinases and non-kinase proteins, suggesting a broader impact on cellular signaling networks . The identification of additional targets provides insights into potential off-target effects and helps refine therapeutic strategies.

Resistance Mechanisms

Understanding the resistance mechanisms associated with EGFR mutations is crucial for enhancing treatment efficacy. This compound's ability to covalently modify the receptor allows it to overcome some resistance pathways seen with reversible inhibitors. Studies indicate that this compound can maintain activity against tumors that develop resistance to first-line therapies, making it a valuable addition to treatment regimens for advanced non-small cell lung cancer .

Combination Therapies

The potential for combination therapies involving this compound is also being explored. By pairing this inhibitor with other agents targeting different pathways, researchers aim to enhance overall therapeutic outcomes while mitigating resistance development. Early-phase clinical trials are investigating such combinations, focusing on optimizing dosing schedules and assessing safety profiles .

Data Summary Table

| Parameter | This compound |

|---|---|

| Target | EGFR (L858R/T790M) |

| IC50 (nM) | 0.14 (L858R/T790M), 0.18 (WT) |

| Mechanism | Covalent inhibition |

| Cell Lines Tested | A431, Ramos, H1975 |

| In Vivo Efficacy | Significant tumor reduction |

| Proteomic Targets | Multiple kinases & non-kinases |

準備方法

合成経路と反応条件: PF-6274484は、特定の芳香族アミンとキナゾリン誘導体をカップリングさせる一連の化学反応によって合成されます。 主要なステップには以下が含まれます。

芳香族置換: 3-クロロ-4-フルオロアニリンと7-メトキシ-6-キナゾリニルクロリドを塩基性条件下で反応させ、中間体を生成します。

工業的製造方法: this compoundの工業的製造には、収率と純度を高くするために反応条件の最適化が含まれます。 これには、合成中の温度、pH、溶媒条件の制御が含まれます .

化学反応の分析

反応の種類: PF-6274484は、反応性の芳香族基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件:

置換反応: 一般的に、水酸化ナトリウムや炭酸カリウムなどの塩基を使用します。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、様々な置換キナゾリン誘導体を生成する可能性があります .

作用機序

PF-6274484は、上皮成長因子受容体のATP結合ポケットにある活性部位のシステイン残基に共有結合することで作用します。 これにより、野生型および変異型の受容体の自己リン酸化が阻害され、腫瘍細胞の増殖と生存を促進する下流のシグナル伝達経路が遮断されます .

6. 類似化合物の比較

This compoundは、特にL858R/T790M変異に対して、上皮成長因子受容体に対する高い親和性と特異性を示す点でユニークです。 類似の化合物には以下が含まれます。

ゲフィチニブ: 別の上皮成長因子受容体阻害剤ですが、結合親和性と特異性が異なります。

エルロチニブ: ゲフィチニブと類似していますが、副作用プロファイルと臨床応用が異なります。

これらの化合物は、作用機序が似ていますが、薬物動態、副作用プロファイル、臨床応用が異なります。

類似化合物との比較

PF-6274484 is unique in its high affinity and specificity for the epidermal growth factor receptor, particularly the L858R/T790M mutations. Similar compounds include:

Gefitinib: Another epidermal growth factor receptor inhibitor but with different binding affinities and specificities.

Erlotinib: Similar to gefitinib, but with a different side effect profile and clinical applications.

Afatinib: An irreversible epidermal growth factor receptor inhibitor with broader activity against multiple receptor tyrosine kinases

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, side effect profiles, and clinical applications.

生物活性

PF-6274484 is a covalent inhibitor specifically targeting the epidermal growth factor receptor (EGFR), a critical player in various cancers. This article delves into the biological activity of this compound, discussing its mechanism of action, selectivity, and the implications of its use in cancer therapy.

This compound operates as a covalent inhibitor through the formation of a bond with the cysteine residue in the ATP-binding site of EGFR. This interaction effectively blocks the receptor's activity, inhibiting downstream signaling pathways that promote tumor growth and survival. The compound utilizes an αβ-unsaturated amide electrophile, which is crucial for its reactivity and selectivity towards EGFR .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated across various cancer cell lines, revealing significant differences in potency depending on the specific mutations present in EGFR. For instance:

| Cell Line | EGFR Mutation | IC50 (nM) |

|---|---|---|

| A431 | Wild-type | 596.6 |

| HCC827 | Del19 | 3.3 |

| PC9 | Del19 | 4.1 |

| NCI-H1975 | L858R/T790M | 3.7 |

These results indicate that this compound exhibits much higher potency against mutant forms of EGFR compared to the wild-type receptor, highlighting its potential as a targeted therapy for patients with specific EGFR mutations .

Selectivity and Off-target Effects

A critical aspect of covalent inhibitors like this compound is their selectivity for target proteins. Research utilizing activity-based protein profiling (ABPP) combined with quantitative mass spectrometry has shown that while this compound effectively inhibits EGFR, it also exhibits off-target activity against other kinases and proteins at higher concentrations. This off-target reactivity can lead to unintended cytotoxic effects, complicating its therapeutic profile .

The following table summarizes some key off-target interactions identified for this compound:

| Target Protein | Type | Activity |

|---|---|---|

| BLK | Kinase | Inhibited |

| MAP2K7 | Kinase | Inhibited |

| DUS2L | Enzyme | Inhibited |

| AHR | Receptor | Inhibited |

Understanding these interactions is vital for optimizing the drug's selectivity and minimizing adverse effects during treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in clinical contexts:

- In Vitro Studies : Experiments conducted on A431 and Ramos cell lines demonstrated that this compound could effectively inhibit EGFR-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cells expressing mutant EGFR .

- Proteomic Profiling : A comprehensive proteomic analysis revealed that this compound interacts with a broader range of proteins than initially anticipated, necessitating further studies to refine its application in clinical settings .

- Clinical Implications : The selectivity profile of this compound suggests it could be beneficial for patients with specific EGFR mutations while posing risks for off-target effects that need careful monitoring during therapy .

特性

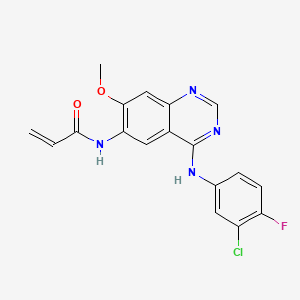

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYDDIWQXWTNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。